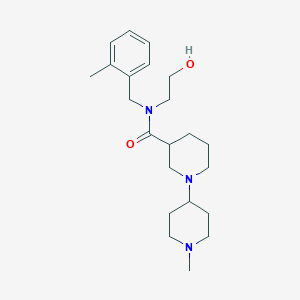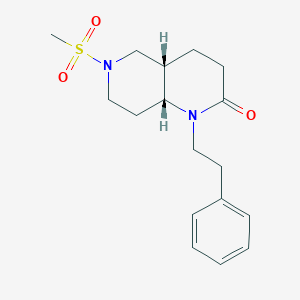![molecular formula C19H19FN2O2 B5378956 N-cyclopentyl-2-[(4-fluorobenzoyl)amino]benzamide](/img/structure/B5378956.png)
N-cyclopentyl-2-[(4-fluorobenzoyl)amino]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopentyl-2-[(4-fluorobenzoyl)amino]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TAK-659 and is a selective inhibitor of the enzyme Bruton's tyrosine kinase (BTK). BTK is an important enzyme involved in the signaling pathways of B cells and is a target for the treatment of various diseases, including autoimmune disorders and cancers.
作用機序
The mechanism of action of N-cyclopentyl-2-[(4-fluorobenzoyl)amino]benzamide involves the inhibition of BTK, which is an important enzyme in the B cell signaling pathway. BTK is involved in the activation of various downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are important for the survival and proliferation of B cells. Inhibition of BTK by N-cyclopentyl-2-[(4-fluorobenzoyl)amino]benzamide can lead to the apoptosis of B cells and can be beneficial in the treatment of B cell malignancies.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-cyclopentyl-2-[(4-fluorobenzoyl)amino]benzamide are mainly related to its inhibition of BTK. Studies have shown that N-cyclopentyl-2-[(4-fluorobenzoyl)amino]benzamide can lead to the apoptosis of B cells, which can be beneficial in the treatment of B cell malignancies. Additionally, N-cyclopentyl-2-[(4-fluorobenzoyl)amino]benzamide has also been shown to inhibit the production of cytokines, which are involved in the inflammatory response.
実験室実験の利点と制限
One of the major advantages of N-cyclopentyl-2-[(4-fluorobenzoyl)amino]benzamide for lab experiments is its selectivity for BTK. This compound has been shown to have minimal off-target effects, which can be beneficial for studying the specific role of BTK in various diseases. However, one of the limitations of N-cyclopentyl-2-[(4-fluorobenzoyl)amino]benzamide is its poor solubility, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the study of N-cyclopentyl-2-[(4-fluorobenzoyl)amino]benzamide. One of the major areas of research is in the development of new BTK inhibitors with improved selectivity and potency. Additionally, there is also interest in the use of N-cyclopentyl-2-[(4-fluorobenzoyl)amino]benzamide in combination with other drugs for the treatment of various diseases. Finally, there is also interest in the use of N-cyclopentyl-2-[(4-fluorobenzoyl)amino]benzamide in the development of new diagnostic tools for the detection of B cell malignancies.
合成法
The synthesis of N-cyclopentyl-2-[(4-fluorobenzoyl)amino]benzamide involves several steps, including the reaction of 4-fluorobenzoic acid with cyclopentylamine to form N-cyclopentyl-4-fluorobenzamide. This intermediate is then reacted with 2-nitrobenzoyl chloride to form N-cyclopentyl-2-[(4-fluorobenzoyl)amino]benzamide.
科学的研究の応用
N-cyclopentyl-2-[(4-fluorobenzoyl)amino]benzamide has been extensively studied for its potential applications in the treatment of various diseases. One of the major areas of research is in the treatment of B cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). Studies have shown that the inhibition of BTK by N-cyclopentyl-2-[(4-fluorobenzoyl)amino]benzamide can lead to the apoptosis of B cells, which can be beneficial in the treatment of these diseases.
特性
IUPAC Name |
N-cyclopentyl-2-[(4-fluorobenzoyl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O2/c20-14-11-9-13(10-12-14)18(23)22-17-8-4-3-7-16(17)19(24)21-15-5-1-2-6-15/h3-4,7-12,15H,1-2,5-6H2,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTGQGULIQINBAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{5-[(2-chloro-4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5378885.png)

![N-(3-fluoro-4-methylphenyl)-N'-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5378904.png)
![2-chloro-N-[1-(4-morpholinylcarbonyl)-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B5378908.png)
![N,2-dimethyl-5-[(methylamino)sulfonyl]benzamide](/img/structure/B5378909.png)
![N-benzyl-3-[(butylsulfonyl)amino]benzamide](/img/structure/B5378917.png)
![N-(7-hydroxy-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-thiophenecarboxamide](/img/structure/B5378920.png)
![1-[1-(2-nitrophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B5378926.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5378939.png)

![4-(5-methylpyridin-2-yl)-1-[3-(1H-tetrazol-1-yl)propanoyl]piperidin-4-ol](/img/structure/B5378948.png)
![N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]propanamide](/img/structure/B5378958.png)
![N-1-naphthyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5378970.png)
![1-(diphenylmethyl)-4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B5378987.png)